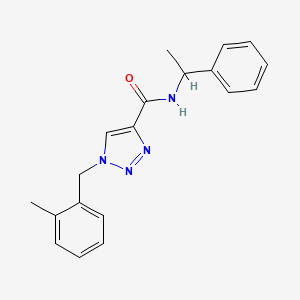![molecular formula C17H23N3O6 B6011643 diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6011643.png)
diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate, also known as DMABN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMABN belongs to the class of malononitrile derivatives and has been studied extensively for its unique chemical and biological properties.
Wirkmechanismus
Diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate has also been found to increase the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10) and decrease the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β).
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields with good purity. diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate also possesses a broad range of biological activities, making it a versatile compound for use in various assays. However, diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate also has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate. One area of interest is the development of diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the study of diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate's potential as a chemopreventive agent for cancer. Further research is also needed to elucidate the mechanism of action of diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate and its potential interactions with other compounds.
Synthesemethoden
Diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate can be synthesized through the condensation of diethyl malonate and 2,3-dimethoxybenzaldehyde followed by the addition of hydrazine hydrate. The resulting compound is then treated with acetic acid to yield diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate. This synthesis method has been optimized to produce high yields of diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate with good purity.
Wissenschaftliche Forschungsanwendungen
Diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate has been extensively studied for its potential applications in various fields of research. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl (E)-2-[(E)-N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]carbamimidoyl]-3-ethoxy-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-5-25-16(21)13(17(22)26-6-2)15(18)20-19-10-11-8-7-9-12(23-3)14(11)24-4/h7-10,21H,5-6H2,1-4H3,(H2,18,20)/b16-13+,19-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVQYYNUIYMPIL-NOKDAXEBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NN=CC1=C(C(=CC=C1)OC)OC)N)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C(=N/N=C/C1=C(C(=CC=C1)OC)OC)\N)/C(=O)OCC)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B6011579.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6011589.png)
![2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6011595.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B6011603.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6011612.png)
![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B6011616.png)
![2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6011620.png)

![2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6011629.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B6011640.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6011662.png)
![(3R*,4R*)-1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B6011669.png)